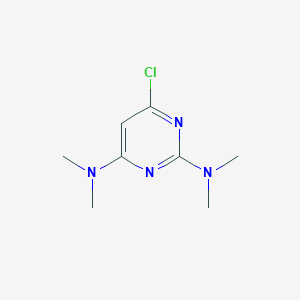

4-Chloro-2,6-bis(dimethylamino)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-N,2-N,4-N,4-N-tetramethylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN4/c1-12(2)7-5-6(9)10-8(11-7)13(3)4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOYUZQVWDISJCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NC(=N1)N(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152727 | |

| Record name | 2,4-Pyrimidinediamine, 6-chloro-N,N,N',N'-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202-22-8 | |

| Record name | 2,4-Pyrimidinediamine, 6-chloro-N,N,N',N'-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001202228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Pyrimidinediamine, 6-chloro-N,N,N',N'-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Chloro 2,6 Bis Dimethylamino Pyrimidine and Analogous Pyrimidine Systems

Fundamental Strategies for Pyrimidine (B1678525) Ring Construction

The construction of the pyrimidine nucleus is the foundational step in the synthesis of 4-chloro-2,6-bis(dimethylamino)pyrimidine. Various strategies have been developed to assemble this heterocyclic system, each offering distinct advantages in terms of substrate scope, efficiency, and control over substitution patterns.

Cyclization Reactions

Cyclization reactions are a cornerstone of pyrimidine synthesis, typically involving the formation of two new bonds to close the heterocyclic ring. These reactions often utilize acyclic precursors that contain the requisite atoms for the pyrimidine core. mdpi.com

A common approach involves the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine or guanidine (B92328) derivative. For instance, the Pinner synthesis utilizes the acid or base-catalyzed condensation of a 1,3-dicarbonyl compound with an amidine to yield a pyrimidine derivative. slideshare.net This method is versatile and allows for the introduction of various substituents on the pyrimidine ring based on the choice of the starting materials.

Another powerful cyclization strategy is the [4+2] cycloaddition, where a four-atom component reacts with a two-atom component. For example, aza-Michael addition followed by intramolecular cyclization has been employed for the synthesis of trifluoromethylated pyrimidines from bromoenones and amidines. mdpi.com Microwave-assisted cyclization reactions have also been developed for the efficient synthesis of fluoroalkyl pyrimidines from fluorinated acetoacetates, malononitrile (B47326), and amidines. mdpi.com

The following table summarizes representative cyclization reactions for pyrimidine synthesis:

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

| Pinner Synthesis | 1,3-Dicarbonyl compound, Amidine/Guanidine | Acid or Base | Substituted Pyrimidine |

| Aza-Michael/Cyclization | Bromoenone, Amidine | - | Trifluoromethylated Pyrimidine |

| Microwave-assisted Cyclization | Fluorinated acetoacetate, Malononitrile, Amidine | Microwave irradiation | Fluoroalkyl Pyrimidine |

Condensation Reactions

Condensation reactions, which involve the joining of two or more molecules with the elimination of a small molecule like water or ammonia (B1221849), are widely used for pyrimidine synthesis. organic-chemistry.org These reactions are often catalyzed by acids or bases and can be highly efficient.

A prominent example is the reaction of amidines with α,β-unsaturated ketones, which proceeds via a [3+3] annulation to form a dihydropyrimidine (B8664642) intermediate. This intermediate can then be oxidized to the aromatic pyrimidine. researchgate.net Visible-light-enabled photo-oxidation has emerged as a metal-free and environmentally friendly method for this dehydrogenation step. researchgate.net

Furthermore, the condensation of N-vinyl or N-aryl amides with nitriles, activated by trifluoromethanesulfonic anhydride, provides a direct, single-step route to pyrimidine derivatives. researchgate.net This method involves the nucleophilic addition of the nitrile to an activated intermediate followed by annulation. researchgate.net The synthesis of cytosine and thymine (B56734), fundamental components of nucleic acids, has been achieved through the condensation of in situ generated urea (B33335) with appropriate precursors. oup.com

The table below highlights key condensation approaches for pyrimidine ring formation:

| Reactants | Catalyst/Conditions | Key Intermediate/Process | Product |

| Amidine, α,β-Unsaturated Ketone | - | [3+3] Annulation, Dihydropyrimidine | Substituted Pyrimidine |

| N-vinyl/N-aryl Amide, Nitrile | Trifluoromethanesulfonic anhydride, 2-chloropyridine | Amide activation, Annulation | Substituted Pyrimidine |

| In situ generated Urea, 3,3-Diethoxypropanenitrile | Sodium methoxide | Condensation | Cytosine |

| In situ generated Urea, α-Formylpropionate | Acid catalysis, then base | Condensation, Intramolecular cyclization | Thymine |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) have gained significant traction in synthetic chemistry due to their ability to construct complex molecules in a single step from three or more starting materials, thereby enhancing efficiency and reducing waste. acs.orgnih.gov Several MCRs have been developed for the synthesis of pyrimidines.

A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. organic-chemistry.orgacs.orgnih.gov This reaction proceeds through a sequence of condensation and dehydrogenation steps, leading to the regioselective formation of highly substituted and unsymmetrical pyrimidines. organic-chemistry.orgacs.orgnih.gov Another MCR involves the ZnCl₂-catalyzed three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) to produce various 4,5-disubstituted pyrimidines. organic-chemistry.org

The following table outlines some multicomponent reactions for pyrimidine synthesis:

| Components | Catalyst | Key Features | Product |

| Amidine, up to three Alcohols | Iridium-pincer complex | Regioselective, Sustainable | Highly substituted Pyrimidine |

| Enamine, Triethyl orthoformate, Ammonium acetate | ZnCl₂ | Single-step, Versatile | 4,5-Disubstituted Pyrimidine |

| Aldehyde, Malononitrile, Benzamidine (B55565) hydrochloride | Magnetic nano Fe₃O₄ | One-pot, Solvent-free | Pyrimidine-5-carbonitrile |

| Methyl aryl ketone, Aromatic aldehyde (2 equiv.), Ammonium acetate (2 equiv.) | Triflic acid | Pseudo five-component reaction | Substituted Pyrimidine |

Targeted Introduction and Modification of Substituents

Once the pyrimidine ring is constructed, the next crucial phase is the targeted introduction and modification of substituents to achieve the desired final compound, such as this compound. Regioselective functionalization is key to this process.

Regioselective Functionalization of Halopyrimidines

Halopyrimidines are versatile intermediates in the synthesis of substituted pyrimidines due to the reactivity of the halogen atoms towards nucleophilic displacement. The regioselectivity of these reactions is a critical consideration.

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing substituents onto the pyrimidine ring. wikipedia.org In this reaction, a nucleophile displaces a leaving group, typically a halide, on the aromatic ring. The pyrimidine ring is inherently electron-deficient, which facilitates SNAr reactions.

For dihalopyrimidines, such as 2,4-dichloropyrimidine (B19661) or 4,6-dichloropyrimidine, the regioselectivity of the substitution is a key factor. Generally, the C4 and C6 positions of the pyrimidine ring are more susceptible to nucleophilic attack than the C2 position. stackexchange.comechemi.com This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 or C6 position, as the charge can be delocalized onto one of the ring nitrogen atoms. echemi.com

In the context of synthesizing this compound, a plausible synthetic route would involve the sequential SNAr reaction of a dichloropyrimidine with dimethylamine (B145610). For instance, starting with 2,4,6-trichloropyrimidine (B138864), a carefully controlled reaction with two equivalents of dimethylamine could potentially lead to the selective displacement of the chlorine atoms at the 2 and 6 positions, leaving the chlorine at the 4-position intact. The reactivity of the different chlorine atoms can be influenced by reaction conditions such as temperature, solvent, and the nature of the nucleophile.

The following table provides examples of SNAr reactions on halopyrimidines:

| Halopyrimidine | Nucleophile | Conditions | Product |

| 2,4-Dinitrochlorobenzene | Hydroxide | Basic solution in water | 2,4-Dinitrophenol |

| 2,4,6-Trinitrochlorobenzene | Aqueous NaOH | Room temperature | 2,4,6-Trinitrophenol |

| 4,6-Dichloropyrimidine | Adamantane-containing amines | Pd(dba)₂, Ligand | 4-Amino-6-chloropyrimidine derivatives |

| 2,6-Dichloropyrazine | Adamantane-containing amines | Catalyst-free, 140 °C | Monoaminated pyrazine (B50134) derivatives |

Amination Reactions

The introduction of amino groups onto the pyrimidine core is a fundamental strategy in the synthesis of biologically active molecules. The chlorine atom at the C4 position of this compound is activated towards nucleophilic aromatic substitution (SNAr), making it a prime site for amination.

The reactivity of halogens on the pyrimidine ring generally follows the order C4(6) > C2 > C5 for both SNAr and palladium-catalyzed reactions. acs.org In the case of dichloropyrimidines, the first amination often proceeds without the need for a catalyst, driven by the electron-deficient nature of the pyrimidine ring. However, the introduction of an electron-donating amino group deactivates the second chlorine atom, making the subsequent amination more challenging and often requiring more drastic conditions or the use of a catalyst. nih.govresearchgate.net

Palladium-catalyzed amination, particularly the Buchwald-Hartwig reaction, has emerged as a powerful tool for the formation of C-N bonds with a broad substrate scope and functional group tolerance. nih.gov While SNAr reactions of 6-aryl-2,4-dichloropyrimidines with secondary amines can result in a mixture of C4 and C2 isomers, palladium-catalyzed conditions can offer high regioselectivity, strongly favoring the C4 isomer. acs.org For instance, the amination of 6-aryl-2,4-dichloropyrimidine with various aliphatic secondary amines using a palladium catalyst demonstrated a regioselectivity of >30:1 for the C4 position, a significant improvement over the 2:1 to 4:1 ratio observed in SNAr reactions. acs.org

The choice of solvent and base can also play a crucial role in the outcome of amination reactions. Studies on fused pyrimidines have shown that hydrochloric acid-promoted amination can be effectively carried out in water, offering a more environmentally benign alternative to organic solvents. nih.gov

| Conditions | Catalyst | C4:C2 Regioselectivity | Yield of C4 Isomer |

|---|---|---|---|

| K2CO3, DMAc | None (SNAr) | 70:30 | Not specified |

| LiHMDS, THF | Pd Complex (2 mol %) | 99:1 | 95% |

Chalcogenylation Reactions (Sulfur, Selenium, Tellurium)

The incorporation of chalcogens (sulfur, selenium, and tellurium) into the pyrimidine framework can significantly influence the biological and material properties of the resulting compounds. The C4 position of this compound is a logical site for the introduction of these elements via nucleophilic substitution.

Direct S-, Se-, or Te-functionalization at the C4 position can be achieved by reacting the chloropyrimidine with appropriate chalcogen nucleophiles. For instance, the synthesis of 4-pyrimidone-2-thioethers can be accomplished through the condensation of S-alkylisothiourea with β-ketoesters, highlighting a pathway to thio-functionalized pyrimidines. nih.gov While direct chalcogenylation of this compound is not extensively documented, analogous reactions on other pyrimidine systems provide insight into potential synthetic routes.

The synthesis of 4,6-dimethylpyrimidine-2-thiol (B7761162) from the reaction of acetylacetone (B45752) with thiourea, followed by S-alkylation, demonstrates a common strategy for introducing sulfur at the C2 position. researchgate.net This methodology could potentially be adapted for the C4 position of appropriately substituted pyrimidines. The reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with sodium thiophenoxide yields the corresponding 4-thiophenoxy derivative, a direct example of nucleophilic substitution of a C4-chloro group with a sulfur nucleophile. rsc.org

Palladium-catalyzed cross-coupling reactions also offer a versatile approach for the formation of C-S bonds. Recent studies have shown that bulky N-heterocyclic carbene ligands can promote C2-selective C-S cross-coupling of 2,4-dihalopyrimidines with thiols, a deviation from the generally observed C4 selectivity. figshare.com This highlights the potential for ligand-controlled regioselectivity in the chalcogenylation of dihalopyrimidines.

Specific Reactivity of Dimethylamino Moieties

The two dimethylamino groups at the C2 and C6 positions of the pyrimidine ring are not merely spectators; they play a crucial role in modulating the reactivity of the molecule. As electron-donating groups, they increase the electron density of the pyrimidine ring, which can influence the rate and regioselectivity of various reactions.

The presence of dimethylamino groups can lower the electrophilicity of adjacent carbon atoms. nih.gov This electronic effect deactivates the C2 and C6 positions towards nucleophilic attack, further enhancing the selectivity for reactions at the C4 position. The electron-donating nature of the dimethylamino groups also influences the reactivity of the C4-chloro substituent in palladium-catalyzed cross-coupling reactions, potentially affecting the oxidative addition step.

Furthermore, the dimethylamino group itself can be a site of chemical transformation, although this is less common under typical synthetic conditions. N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) is a reagent known to react with amino groups to form dimethylamino imines, which are versatile intermediates in the synthesis of various heterocyclic systems. researchgate.net While the dimethylamino groups in this compound are generally stable, their potential to participate in such reactions under specific conditions should not be overlooked.

Catalyzed Cross-Coupling and Functionalization Reactions

Catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly well-suited for the functionalization of heterocyclic compounds like this compound.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, provide efficient methods for the formation of carbon-carbon and carbon-heteroatom bonds at the C4 position of chloropyrimidines. libretexts.org These reactions typically proceed via a catalytic cycle involving oxidative addition of the chloropyrimidine to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the product and regenerate the catalyst.

The reactivity of halopyrimidines in these reactions generally favors the C4 and C6 positions over the C2 position. acs.org This inherent selectivity allows for the sequential and regioselective functionalization of di- and trichloropyrimidines. For instance, the palladium-catalyzed reaction of 2,4,6-trichloropyrimidine can be controlled to achieve selective substitution at the C4 position.

The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is one of the most widely used palladium-catalyzed cross-coupling reactions due to the stability and low toxicity of the boron reagents. This reaction is highly effective for the arylation and heteroarylation of this compound and its analogs.

Numerous studies have explored the Suzuki-Miyaura coupling of dichloropyrimidines, consistently demonstrating a strong preference for reaction at the C4 position. researchgate.netmdpi.com The choice of catalyst, ligand, base, and solvent can significantly impact the reaction efficiency and yield. A common catalytic system involves a palladium source like Pd(PPh3)4 or Pd(OAc)2, often in combination with a phosphine (B1218219) ligand, and a base such as K2CO3 or K3PO4. mdpi.commdpi.com Microwave irradiation has been shown to accelerate these reactions, leading to shorter reaction times and often improved yields. mdpi.com

| Chloropyrimidine Substrate | Boronic Acid | Catalyst System | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh3)4 (5 mol%) | K3PO4 | 1,4-Dioxane | 70-80 °C | 60% | mdpi.com |

| 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh3)4 (0.5 mol%) | K2CO3 | Dioxane/H2O | 100 °C, 15 min (MW) | 81% | mdpi.com |

| 6-chloro-2,4-diaminopyrimidine | Arylboronic acids | Not specified | Not specified | Not specified | Not specified | High yields | researchgate.net |

Click chemistry, a concept introduced by K. Barry Sharpless, refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. The premier example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage. wikipedia.orgnih.gov

To apply click chemistry to the this compound scaffold, the chlorine atom can be substituted with an azide (B81097) or an alkyne-containing moiety. For example, reaction with sodium azide would yield the corresponding 4-azido-2,6-bis(dimethylamino)pyrimidine. This azido-functionalized pyrimidine can then be reacted with a terminal alkyne in the presence of a copper(I) catalyst to form a triazole-linked product. Conversely, the chlorine could be displaced by an alkyne-containing nucleophile, and the resulting alkyne-functionalized pyrimidine could then undergo a CuAAC reaction with an organic azide.

The CuAAC reaction is known for its remarkable functional group tolerance and can be performed under mild, often aqueous, conditions. nih.gov This makes it an attractive strategy for the late-stage functionalization of complex molecules and for the synthesis of libraries of compounds for biological screening. While specific examples starting from this compound are not prevalent in the literature, the principles of nucleophilic substitution followed by CuAAC are well-established and represent a viable and powerful methodology for elaborating this pyrimidine core.

Catalytic and Sustainable Synthesis Approaches

The principles of green and sustainable chemistry are increasingly being integrated into the synthesis of pyrimidine derivatives to minimize environmental impact and enhance efficiency. rasayanjournal.co.inbenthamdirect.comnih.gov These approaches prioritize the use of safer solvents, reusable catalysts, and energy-efficient methods, leading to higher yields, reduced waste, and simplified workup procedures. rasayanjournal.co.inpowertechjournal.com

Catalytic methods are central to these sustainable strategies. Recent research has demonstrated the efficacy of pincer-type nickel(II)–NNS complexes in promoting the acceptorless dehydrogenative annulation of readily available alcohols with malononitrile and guanidine or benzamidine salts. acs.org This one-pot synthesis provides a highly efficient and eco-friendly route to highly substituted pyrimidines. acs.org Similarly, iridium-catalyzed multicomponent synthesis allows for the regioselective formation of pyrimidines from amidines and up to three different alcohol units. organic-chemistry.org This process proceeds through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts. organic-chemistry.org Other metals, including ruthenium, manganese, and iron, have also been employed in catalytic systems for pyrimidine synthesis from alcohols and amidines under inert or open-air conditions. acs.org These methods represent a significant advancement over traditional syntheses that often rely on hazardous reagents and generate substantial waste. rasayanjournal.co.in

| Catalyst System | Reactants | Key Features | Reference |

|---|---|---|---|

| Pincer Ni(II)–NNS Complexes | Alcohols, Malononitrile, Guanidine/Benzamidine | Acceptorless dehydrogenative annulation; eco-friendly conditions. | acs.org |

| PN5P-Ir-pincer Complexes | Amidines, Alcohols (up to 3 different units) | Regioselective multicomponent synthesis; liberates H2 and H2O. | organic-chemistry.org |

| Ru-catalyst | Primary/Secondary Alcohols, Amidines | Operates under argon atmosphere. | acs.org |

| Fe(II)-NNN Complexes | Alcohols, Alkynes, Amidines | Inert-free conditions. | acs.org |

De Novo and Diversification Strategies in Pyrimidine Synthesis

Beyond constructing the pyrimidine core from simple acyclic precursors, advanced strategies focus on both biological synthesis pathways and chemical methods for diversifying existing pyrimidine scaffolds.

In biological systems, the de novo synthesis of pyrimidine nucleotides is a fundamental and highly regulated enzymatic pathway that builds the pyrimidine ring from simple molecules. nih.govmicrobenotes.comcreative-proteomics.com Unlike the synthesis of purines, where the ring is constructed upon a pre-existing ribose moiety, the pyrimidine base is synthesized first and then attached to 5-phosphoribosyl-1-pyrophosphate (PRPP). nih.gov

The process begins with the formation of carbamoyl (B1232498) phosphate (B84403) from bicarbonate, ammonia (derived from glutamine), and ATP, a reaction catalyzed by carbamoyl phosphate synthetase II (CPS II). creative-proteomics.com This is the rate-limiting step in mammals. creative-proteomics.com The carbamoyl phosphate then reacts with aspartate to form carbamoyl aspartate, which is subsequently cyclized to dihydroorotate (B8406146). creative-proteomics.com Dihydroorotate is oxidized to orotate (B1227488) (orotic acid) by dihydroorotate dehydrogenase. creative-proteomics.com Finally, the orotate is coupled with PRPP to form orotidine (B106555) 5'-monophosphate (OMP), which is then decarboxylated to yield uridine (B1682114) monophosphate (UMP), the first true pyrimidine nucleotide of the pathway. nih.gov From UMP, other pyrimidine nucleotides like UTP and CTP are synthesized through further enzymatic modifications. nih.gov This entire pathway has been successfully reconstituted in vitro using recombinant enzymes to achieve efficient, one-pot synthesis of UTP and CTP from basic precursors like glucose, ammonia, and aspartate. nih.govacs.org

| Enzyme | Function in De Novo Pathway | Reference |

|---|---|---|

| Carbamoyl Phosphate Synthetase II (CPS II) | Catalyzes the formation of carbamoyl phosphate from glutamine, CO₂, and ATP. | creative-proteomics.com |

| Aspartate Transcarbamoylase (ATCase) | Combines carbamoyl phosphate and aspartate to form carbamoyl aspartate. | microbenotes.com |

| Dihydroorotase | Catalyzes the cyclization of carbamoyl aspartate to dihydroorotate. | creative-proteomics.com |

| Dihydroorotate Dehydrogenase (DHODH) | Oxidizes dihydroorotate to orotate. | creative-proteomics.com |

| Orotate Phosphoribosyltransferase | Couples orotate with PRPP to form OMP. | nih.gov |

| OMP Decarboxylase | Decarboxylates OMP to form UMP. | nih.gov |

A powerful strategy for generating structural diversity in complex molecules is the deconstruction–reconstruction approach. nih.govrepec.org This methodology allows for the conversion of a pre-existing pyrimidine ring into a variety of other nitrogen-containing heteroaromatics, which is particularly valuable in structure-activity relationship (SAR) studies for drug discovery. nih.govresearchgate.net

The process begins by transforming the starting pyrimidine into a more reactive N-arylpyrimidinium salt. nih.gov This salt can then be cleaved under specific conditions to ring-open, yielding a three-carbon iminoenamine building block. repec.orgnih.gov This versatile intermediate, which is analogous to a 1,3-dicarbonyl compound, can then be subjected to various cyclization reactions (reconstruction) with different reagents. nih.gov For instance, reacting the iminoenamine with guanidine regenerates a pyrimidine ring, while using hydroxylamine (B1172632) or hydrazines can lead to the formation of 1,2-oxazoles or pyrazoles, respectively. nih.gov This method effectively allows for "scaffold hopping," enabling the creation of diverse analogues from a single, complex pyrimidine-containing starting material that would be difficult to access through traditional de novo synthesis. repec.orgresearchgate.net

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods for the synthesis of pyrimidines. powertechjournal.comresearchgate.net By directly coupling with the molecules in the reaction mixture, microwave irradiation leads to rapid and uniform heating, which dramatically reduces reaction times—often from hours to mere minutes. nih.govnih.gov This increased efficiency frequently results in higher product yields and improved purity. rasayanjournal.co.inrsc.org

This technology has been successfully applied to the synthesis of various chloro- and amino-substituted pyrimidines. For example, the aromatic nucleophilic substitution of 2-chloropyrimidines with various anilines to produce 2-anilinopyrimidines is significantly accelerated under microwave conditions. rsc.org Similarly, the synthesis of 2-amino-4-chloro-pyrimidine derivatives has been efficiently carried out in a microwave reactor, providing a rapid route to these valuable intermediates. nih.govnih.gov The use of heterogeneous catalysts, such as NiTiO₃ nanoparticles supported on montmorillonite (B579905) K30, in combination with microwave irradiation further enhances the sustainability and efficiency of these protocols for synthesizing aminopyrimidine analogues. rsc.org The precise control over reaction parameters like temperature and power makes microwave synthesis a highly reproducible and scalable method. rsc.orgmdpi.com

| Reaction Type | Key Advantages of Microwave Protocol | Reference |

|---|---|---|

| Nucleophilic Aromatic Substitution on Chloropyrimidines | Reduced reaction times, higher yields compared to conventional heating. | nih.govrsc.org |

| Three-Component Synthesis of Dihydropyrido[2,3-d]pyrimidines | Reaction times of 8–20 minutes; catalyst-free. | acs.org |

| Synthesis of 4-Amino Pyrimidine Analogues | High conversion rates, catalyst reusability, short reaction times (5 min). | rsc.org |

| Synthesis of Imine-bearing Imidazo[1,2-a]pyrimidines | Moderate to good yields (60-85%) in 40-120 minutes. | nih.gov |

Strategic Utilization of Specific Building Blocks and Reagents

The rational selection of starting materials and reagents is crucial for the efficient construction of the pyrimidine core. Specific building blocks are designed to introduce desired functionalities and facilitate ring closure.

Dimethylamino imine and related enamine derivatives are highly versatile intermediates in heterocyclic synthesis. researchgate.net These precursors are often generated in situ from the reaction of a compound containing an active methyl, methylene (B1212753), or amino group with an N,N-dimethylformamide dimethyl acetal (DMF-DMA). researchgate.net DMF-DMA acts as both a reagent and a solvent, reacting with the active site to form a reactive enamine or dimethylamino imine intermediate. researchgate.net

This intermediate can then undergo cyclocondensation with a suitable partner to form the pyrimidine ring. For example, enaminones formed from the reaction of acetyl heterocycles with DMF-DMA can be cyclized with aryl guanidines to furnish 2-aminopyrimidine (B69317) derivatives. researchgate.net This strategy provides a modular and efficient route to a wide range of substituted pyrimidines, as the final substitution pattern can be easily varied by changing the initial active methylene compound and the cyclizing partner. researchgate.netresearchgate.net

Guanidine Derivatives in Pyrimidine Annulation

The construction of the pyrimidine ring system through the condensation of guanidine and its derivatives with a three-carbon electrophilic partner is a foundational and widely utilized strategy in heterocyclic chemistry. This method, often referred to as the Principal Synthesis, allows for the direct formation of 2-aminopyrimidine scaffolds. The core reaction involves the cyclocondensation of a guanidine N-C-N unit with a C-C-C dielectrophile, such as a 1,3-dicarbonyl compound, β-keto ester, or malonic acid derivative.

A prominent application of this methodology is in the synthesis of precursors to functionalized pyrimidines, such as 2,4-diamino-6-chloropyrimidine, a close structural analog of the target compound. The synthesis typically begins with the base-catalyzed condensation of guanidine hydrochloride or nitrate (B79036) with an active methylene compound like ethyl or methyl cyanoacetate (B8463686). patsnap.comgoogleapis.comquestjournals.org This reaction proceeds to form 2,4-diamino-6-hydroxypyrimidine (B22253) (DAHP), also known as 2,6-diamino-4-pyrimidinol. questjournals.org

The subsequent conversion of the hydroxyl group at the C4 position to a chlorine atom is a critical step for further functionalization. This is reliably achieved by treating DAHP with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often at elevated temperatures. questjournals.orggoogle.com The resulting 2,4-diamino-6-chloropyrimidine serves as a versatile intermediate for various pharmaceutical and industrial applications. patsnap.com

The general synthetic scheme is presented below:

Scheme 1: Synthesis of 2,4-Diamino-6-chloropyrimidine from Guanidine

(Image is a placeholder representation of the chemical reaction)

(Image is a placeholder representation of the chemical reaction)

Step 1: Guanidine is reacted with a cyanoacetate ester (e.g., ethyl cyanoacetate) in the presence of a base (e.g., sodium methoxide) to yield 2,4-diamino-6-hydroxypyrimidine. patsnap.com

Step 2: The intermediate is chlorinated with phosphorus oxychloride (POCl₃) to yield the final product, 2,4-diamino-6-chloropyrimidine. questjournals.org

While direct synthesis of this compound from a substituted guanidine is less common, the core pyrimidine scaffold is often built from related precursors. For instance, 2,4,6-trichloropyrimidine is a key starting material that can be sequentially aminated. The synthesis of this important precursor originates from the condensation of urea (a close analog of guanidine) with malonic acid to form barbituric acid. google.com Subsequent treatment of barbituric acid with POCl₃, sometimes in combination with phosphorus pentachloride (PCl₅), yields 2,4,6-trichloropyrimidine. google.comgoogle.com This trichlorinated intermediate can then undergo selective nucleophilic substitution with dimethylamine to install the two dimethylamino groups, leading to the target compound.

Table 1: Key Reagents in Guanidine-Based Pyrimidine Synthesis

| Reagent | Role | Typical Reaction Partner | Product Type |

| Guanidine Hydrochloride | N-C-N Building Block | Ethyl Cyanoacetate | 2,4-Diamino-6-hydroxypyrimidine |

| Guanidine Nitrate | N-C-N Building Block | Methyl Cyanoacetate | 2,4-Diamino-6-hydroxypyrimidine |

| Phosphorus Oxychloride | Chlorinating Agent | 2,4-Diamino-6-hydroxypyrimidine | 2,4-Diamino-6-chloropyrimidine |

| Urea | N-C-N Building Block | Malonic Acid | Barbituric Acid |

Directed Lithiation Methodologies for Selective Functionalization

Directed ortho metalation (DoM) is a powerful and highly regioselective strategy for the functionalization of aromatic and heteroaromatic rings, including pyrimidine systems. wikipedia.org The methodology relies on the presence of a "directing metalation group" (DMG) on the ring. A DMG is typically a Lewis basic functional group containing a heteroatom (such as oxygen or nitrogen) that can coordinate to a strong organolithium base, like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). wikipedia.orgbaranlab.org This coordination positions the base to deprotonate the sterically accessible C-H bond at the adjacent ortho position, generating a stabilized aryllithium intermediate. baranlab.org This intermediate can then be quenched with a wide variety of electrophiles to introduce a new substituent with high precision. researchgate.net

In the case of this compound, the two tertiary amine (dimethylamino) groups at the C2 and C6 positions are expected to serve as effective DMGs. wikipedia.org These groups can direct the lithiation to the only available adjacent position on the pyrimidine ring: the C5 position. The chlorine atom at C4 is not a strong DMG and is unlikely to direct the reaction. Therefore, treatment of this compound with a strong lithium amide base such as LDA or a hindered base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperatures (typically -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) would selectively generate the 5-lithiated pyrimidine intermediate. researchgate.netharvard.edu

Scheme 2: Proposed Directed Lithiation and Functionalization of this compound

(Image is a placeholder representation of the chemical reaction)

(Image is a placeholder representation of the chemical reaction)

The resulting 5-lithiopyrimidine is a potent nucleophile that can react with a diverse range of electrophiles, allowing for the introduction of various functional groups at the C5 position. This provides a versatile route to novel, selectively substituted pyrimidine derivatives.

Table 2: Components of Directed Lithiation Reactions for Pyrimidine Functionalization

| Component | Function | Examples |

| Directing Metalation Group (DMG) | Directs regioselective deprotonation | -N(CH₃)₂, -CONR₂, -OR, -NHCOR organic-chemistry.org |

| Organolithium Base | Deprotonating Agent | n-Butyllithium (n-BuLi), sec-Butyllithium (s-BuLi), Lithium diisopropylamide (LDA) uwindsor.ca |

| Solvent | Reaction Medium | Tetrahydrofuran (THF), Diethyl ether (Et₂O) uwindsor.ca |

| Electrophile (E⁺) | Functional Group Source | Aldehydes (RCHO), Ketones (RCOR'), Alkyl halides (RX), CO₂, Trimethylsilyl chloride (TMSCl) |

Chemical Reactivity and Derivatization Studies of 4 Chloro 2,6 Bis Dimethylamino Pyrimidine

Electrophilic Substitution Reactivity of the Pyrimidine (B1678525) Ring

The pyrimidine ring is inherently an electron-deficient system due to the presence of two electronegative nitrogen atoms. This electronic characteristic generally renders the ring resistant to electrophilic attack. However, the presence of strong electron-donating groups, such as the two dimethylamino substituents at the C2 and C6 positions of 4-chloro-2,6-bis(dimethylamino)pyrimidine, can significantly influence this reactivity.

The dimethylamino groups, through resonance effects, increase the electron density of the pyrimidine ring, thereby activating it towards electrophilic substitution. This activation is most pronounced at the C5 position, which is ortho and para to the activating amino groups. Consequently, electrophilic substitution reactions, when they do occur, are anticipated to proceed selectively at this site.

While specific studies detailing the electrophilic substitution reactions on this compound are not extensively documented in publicly available literature, the general principles of pyrimidine chemistry suggest that reactions such as nitration, halogenation, and Friedel-Crafts acylation would likely require carefully optimized conditions to overcome the ring's inherent electron deficiency, even with the presence of the activating dimethylamino groups. The reactivity will be a balance between the activating effect of the dimethylamino groups and the deactivating effect of the ring nitrogens and the chloro substituent.

Detailed Analysis of Nucleophilic Substitution Pathways and Reactivity Profiles

The most prominent aspect of the chemical reactivity of this compound is the susceptibility of the chlorine atom at the C4 position to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrimidine ring, amplified by the two nitrogen atoms, facilitates the attack of nucleophiles at this position. The reaction proceeds through a Meisenheimer-like intermediate, which is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atoms.

A variety of nucleophiles have been successfully employed in the displacement of the C4-chloro group in related pyrimidine systems, leading to the formation of a wide array of functionalized derivatives. These nucleophiles include amines, alkoxides, and thiolates.

Reaction with Amines: The reaction of 4-chloropyrimidines with amines is a well-established method for the synthesis of aminopyrimidine derivatives. For instance, this compound can react with various primary and secondary amines to yield the corresponding 4-amino-2,6-bis(dimethylamino)pyrimidine derivatives. These reactions are typically carried out in a suitable solvent, often in the presence of a base to neutralize the hydrogen chloride generated.

Reaction with Alkoxides: Alkoxides, being strong nucleophiles, readily displace the chloro group at the C4 position to form the corresponding 4-alkoxy-2,6-bis(dimethylamino)pyrimidines. The choice of alcohol and base (e.g., sodium or potassium alkoxide) allows for the introduction of a variety of alkoxy groups.

The reactivity of the C4 position towards nucleophilic attack is a cornerstone of the derivatization of this pyrimidine scaffold, providing a versatile entry point for the synthesis of new compounds with potential applications in various fields of chemistry.

Functional Group Interconversions and Strategic Modifications

Beyond the primary nucleophilic substitution at the C4 position, this compound can undergo various other functional group interconversions and strategic modifications to generate a diverse library of compounds.

The chloro group at the C4 position serves as a versatile handle for a range of transformations. For example, it can be subjected to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings, to introduce new carbon-carbon bonds. These reactions would allow for the attachment of aryl, vinyl, or alkynyl groups at the C4 position, significantly expanding the structural diversity of the pyrimidine core.

While the dimethylamino groups are generally stable, they can potentially be modified under specific conditions. For instance, demethylation or oxidation could be explored, although these transformations might require harsh conditions that could also affect other parts of the molecule.

The strategic modification of this compound is a key approach for the development of new molecules with tailored properties. The reactivity of the C4-chloro group, in particular, offers a plethora of opportunities for derivatization.

Examination of Compound Stability and Reaction Conditions

The stability of this compound is an important consideration for its storage, handling, and use in chemical reactions. Generally, the compound is a stable solid under standard laboratory conditions.

Acidic and Basic Stability: The compound's stability in acidic and basic media is crucial for designing reaction conditions. The dimethylamino groups can be protonated in acidic conditions, which would deactivate the ring towards electrophilic attack but could potentially activate the C4 position towards nucleophilic attack by increasing the electron deficiency of the ring. In strongly basic media, hydrolysis of the chloro group to a hydroxyl group may occur, especially at elevated temperatures. The pyrimidine ring itself is generally stable to a wide range of pH.

Reaction Conditions: The conditions for nucleophilic substitution reactions at the C4 position can be varied depending on the nucleophile's reactivity. Reactions with strong nucleophiles like alkoxides may proceed at room temperature, while reactions with weaker nucleophiles such as some amines might require heating. The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) often being used to facilitate SNAr reactions. The addition of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, is common in reactions with amine nucleophiles to scavenge the HCl produced.

Advanced Spectroscopic and Computational Characterization of Pyrimidine Compounds

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry offers powerful tools for investigating molecular properties where experimental data is scarce or to complement empirical findings. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely employed to study the structure, spectroscopy, and reactivity of pyrimidine (B1678525) derivatives. irjweb.comphyschemres.orgnih.gov These methods allow for a detailed exploration of a molecule's electronic landscape from first principles.

Density Functional Theory (DFT) Calculations

DFT has become a standard method for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. nih.gov Functionals such as Becke's three-parameter hybrid exchange functional combined with the Lee-Yang-Parr correlation functional (B3LYP) are commonly used with various basis sets (e.g., 6-31G, 6-311++G(d,p)) to model pyrimidine-based systems. physchemres.orgconicet.gov.arnih.gov

A fundamental step in any computational analysis is the geometry optimization of the molecule. This process seeks to find the lowest energy conformation, which corresponds to the most stable three-dimensional structure. physchemres.org For pyrimidine derivatives, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. conicet.gov.ar The resulting optimized geometry provides the foundation for subsequent calculations of other molecular properties. For 4-Chloro-2,6-bis(dimethylamino)pyrimidine, this would involve determining the planarity of the pyrimidine ring and the orientation of the dimethylamino and chloro substituents.

The electronic structure, which describes the distribution and energy of electrons within the molecule, is also determined during these calculations. This information is crucial for understanding the molecule's stability and chemical behavior.

DFT calculations are a reliable tool for predicting vibrational and electronic spectra. The calculated harmonic vibrational frequencies, after appropriate scaling, can be used to assign the bands observed in experimental infrared (IR) and Raman spectra. researchgate.netnih.govnih.gov This correlative approach provides a detailed interpretation of the vibrational modes of the molecule.

Similarly, Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). nih.govnih.gov This method calculates the energies of electronic transitions, which correspond to the absorption wavelengths (λmax) and oscillator strengths. nih.govresearchgate.net Such calculations can help assign the electronic transitions observed experimentally for compounds like this compound. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated to aid in the structural elucidation of the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. aimspress.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, chemical hardness, and kinetic stability. irjweb.comnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. aimspress.com DFT calculations provide the energies of these orbitals (E_HOMO and E_LUMO) and map their spatial distribution. irjweb.com This analysis can identify which parts of the this compound molecule are most involved in electron donation and acceptance, thus predicting its reactive behavior.

Table 1: Illustrative HOMO-LUMO Data for Related Pyrimidine Compounds (Note: This table shows representative data for other pyrimidine derivatives to illustrate the output of DFT calculations, as specific values for this compound are not available in the cited literature.)

| Compound | Method/Basis Set | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Reference Compound |

|---|---|---|---|---|---|

| 2,4-dichloro-5-nitropyrimidine | B3LYP/6-311++G(d,p) | -8.01 | -4.01 | 4.00 | nih.gov |

| 4-methyl-2-(methylthio)pyrimidine | B3LYP/6-311++G(d,p) | -6.50 | -1.05 | 5.45 | nih.gov |

| N-((1H-benzo[d]imidazol-2-yl)methyl)pyrimidin-4-amine | B3LYP/6-311G++(d,p) | -6.26 | -0.88 | 5.38 | irjweb.com |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. nih.gov It is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential. wolfram.com

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These typically correspond to lone pairs of heteroatoms. nih.gov

Blue regions indicate areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack.

Green regions represent areas of near-zero potential. wolfram.com

For this compound, an MEP map would likely show negative potential (red) around the nitrogen atoms of the pyrimidine ring and the dimethylamino groups, highlighting them as sites for electrophilic interaction. researchgate.net Conversely, positive potential (blue) might be located on the hydrogen atoms of the methyl groups. The MEP surface provides a powerful predictive tool for understanding how the molecule will interact with other reagents and biological targets. scispace.com

Quantification of Chemical Reactivity Descriptors (Electrophilicity, Chemical Potential, Chemical Hardness)

No published studies were found that calculated the conceptual DFT-based reactivity descriptors for this compound.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Specific NBO analysis data detailing the intramolecular interactions, charge transfers, and hyperconjugative effects for this compound are not available in the literature.

Topological Analysis of Electron Density

A Quantum Theory of Atoms in Molecules (QTAIM) or similar topological analysis of the electron density for this compound has not been reported.

Solvation Effects Modeling on Electronic Properties

There are no available studies that model the effects of different solvents on the electronic properties of this compound using methods such as the Polarizable Continuum Model (PCM).

Quantum Chemical Studies for Reaction Mechanisms and Potential Energy Surfaces

No quantum chemical investigations into the reaction mechanisms or potential energy surfaces involving this compound were found.

Molecular Docking and Ligand-Target Interaction Prediction

While molecular docking is a common technique for pyrimidine derivatives, no specific studies predicting the interaction of this compound with biological targets could be located.

Academic Research on Biological Activity and Mechanistic Insights

Structure-Activity Relationship (SAR) Studies and Pharmacophore Identification

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their biological activity and selectivity. For pyrimidine (B1678525) derivatives, SAR studies have revealed that the position and nature of substituents on the pyrimidine ring significantly influence their pharmacological effects. nih.gov The pyrimidine nucleus is considered a promising lead structure for synthesizing compounds to treat various diseases.

Key insights from SAR studies on related pyrimidine scaffolds include:

Central Scaffold Importance : The pyrimidine ring is often crucial for the biological activity of its derivatives. In studies on antitubercular compounds, the central pyrimidine moiety was found to be essential for their efficacy.

Influence of Substituents : The biological activities of pyrimidine compounds are greatly influenced by the substituents at various positions on the ring. nih.gov For instance, in the development of inhibitors for anaplastic lymphoma kinase (ALK), a 5-chloro-2,4-diaminopyrimidine pharmacophore was rationally designed to create a more complex 7-amino-6-chloro-3H-imidazo[4,5-b]pyridine scaffold, which maintained key binding interactions.

Hydrophobicity and Lipophilicity : Modifications that alter the hydrophobic or lipophilic character of the molecule can significantly impact activity. In the optimization of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) inhibitors, substituents were modified to improve both potency and lipophilicity. Similarly, in antitubercular pyrimidine derivatives, replacing a naphthyl group with other hydrophobic substitutes was well-tolerated.

Nitrogen Atom Contributions : The nitrogen atoms within the pyrimidine ring can play a critical role in protein-ligand interactions. In the development of NAPE-PLD inhibitors, analysis of pyridyl and pyrimidyl analogues suggested that one of the ring nitrogens may form an important hydrogen bond with the target protein, making the specific pyrimidine scaffold optimal for activity.

Antimicrobial Efficacy and Underlying Mechanisms

The pyrimidine framework is a cornerstone in the development of new antimicrobial agents, partly because its structure is found in natural biomolecules, allowing for potential interactions with microbial genetic material and enzymes. nih.govresearchgate.net Derivatives of substituted pyrimidines have shown a broad spectrum of activity against various pathogens. nih.gov

The antimicrobial activity of pyrimidine derivatives is highly dependent on the substitutions on the pyrimidine ring. nih.gov For example, studies on 4,6-disubstituted pyrimidines revealed that 2-mercapto derivatives were active against Mycobacterium tuberculosis, while the corresponding 2-amino derivatives were inactive. researchgate.net

One identified mechanism of action for a thiophenyl-pyrimidine derivative against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), is the inhibition of the bacterial cell division protein FtsZ. researchgate.netrsc.org The compound was found to effectively inhibit FtsZ polymerization and its GTPase activity, leading to a bactericidal effect. rsc.org Other pyrimidine derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, with some compounds showing promising activity compared to standard drugs like ciprofloxacin. ias.ac.in

The table below summarizes the Minimum Inhibitory Concentration (MIC) values for selected pyrimidine derivatives against various microbial strains, as reported in the literature.

| Compound Type | Microbial Strain | MIC (µg/mL) | Reference |

| Pyridine-thiadiazole | E. coli | 37.5 | nih.gov |

| Pyridine-thiadiazole | B. subtilis | 37.5 | nih.gov |

| Nicotinoyl thioureas | S. aureus | 31.25 - 62.5 | nih.gov |

| Nicotinoyl thioureas | E. faecalis | 31.25 - 62.5 | nih.gov |

| Nicotinoyl thioureas | P. aeruginosa | 31.25 - 62.5 | nih.gov |

| 2-mercapto pyrimidine | M. tuberculosis | 10 | researchgate.net |

Antibacterial Activity

Scientific literature available through the conducted searches does not provide specific data on the antibacterial activity of 4-Chloro-2,6-bis(dimethylamino)pyrimidine. While the broader class of pyrimidine derivatives has been studied for antibacterial properties, dedicated research on this specific compound is not detailed in the provided sources nih.govresearchgate.netthepharmajournal.comgsconlinepress.comniscpr.res.innih.gov.

Antifungal Activity

There is no specific information in the available research concerning the antifungal activity of this compound. General studies on pyrimidine-containing compounds indicate potential for antifungal applications, but focused analysis on this particular chemical is not present in the search results nih.govnih.gov.

Antiviral Activity and Replication Inhibition

Significant research has been conducted on the antiviral effects of this compound, identified in some studies as compound 1. This compound has demonstrated potent, broad-spectrum antiviral activity, particularly against multiple alphaviruses.

The compound's efficacy was confirmed through various assays. In a luciferase-based assay with a Venezuelan Equine Encephalitis Virus (VEEV) replicon, it showed an EC50 of 0.17 μM nih.gov. Further testing using a cytopathic effect (CPE) assay demonstrated potent effects against several alphaviruses nih.gov. The compound was found to be non-toxic to cells at its effective concentrations, indicating that the inhibition of viral replication is not due to general cytotoxicity nih.gov. No significant cytotoxicity or apoptosis was observed in HEK 293T cells with concentrations up to 25 µM nih.gov.

Mechanistic studies, through time-of-addition assays, revealed that the compound requires pretreatment of cells to achieve its full antiviral effect. This suggests that its mechanism of action involves the induction of a cellular response rather than direct interaction with the virus during its replication cycle nih.gov. When cells were pretreated for 6 hours prior to infection, a significant reduction in virus titer was observed, whereas treatment immediately after virus adsorption was less effective nih.gov.

Antiviral Activity of this compound (Compound 1) Against Alphaviruses

| Virus | Assay Type | EC50 (μM) | Reference |

|---|---|---|---|

| VEEV TC-83 | CPE | 0.35 | nih.gov |

| CHIKV S27 | CPE | 0.29 | nih.gov |

| WEEV | CPE | 0.96 | nih.gov |

| VEEV (V3526-luc) | Luciferase-tagged virus | 0.17 | nih.gov |

Investigation of Antimicrobial Resistance Mechanisms

The conducted literature search did not yield specific studies on the mechanisms of antimicrobial resistance to this compound.

Anticancer and Antiproliferative Investigations

There is no specific research documented in the provided search results regarding the anticancer or antiproliferative properties of this compound. While numerous pyrimidine derivatives have been synthesized and evaluated as potential anticancer agents, studies focusing on this specific compound were not identified thepharmajournal.comnih.govmdpi.comarabjchem.org.

Immunomodulatory Effects and Anti-inflammatory Pathways

Specific investigations into the immunomodulatory or anti-inflammatory effects of this compound are not detailed in the available literature. General research into pyrimidine scaffolds has shown potential for anti-inflammatory activity, but data for this particular compound is absent researchgate.netnih.gov.

Inhibition of Immune-Activated Nitric Oxide (NO) Production

No dedicated studies were found that investigate the ability of this compound to inhibit immune-activated nitric oxide (NO) production. While some pyrimidine derivatives have been explored as inhibitors of nitric oxide synthase, this specific activity has not been reported for this compound in the reviewed sources researchgate.netnih.gov.

Modulation of Inflammatory Mediators (e.g., TNF-α, NF-κB, Leukotrienes)

Pyrimidine derivatives have been recognized for their anti-inflammatory properties, which are often attributed to their ability to inhibit key inflammatory mediators. nih.gov The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor that orchestrates the expression of pro-inflammatory genes, including cytokines and chemokines. nih.gov The inhibition of the NF-κB signaling pathway is a primary target for anti-inflammatory drug development.

Research on various synthetic and natural pyrimidines has demonstrated their capacity to suppress inflammatory responses by targeting such mediators. nih.gov For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit the production of prostaglandin E2 (PGE2) by targeting cyclooxygenase (COX) enzymes. nih.gov

A study on 6-dimethylamino 1H-pyrazolo[3,4-d]pyrimidine derivatives identified several compounds as potent inhibitors of PGE2 generation in murine macrophages. This inhibitory action was linked to a direct effect on COX-2 activity without affecting the expression of the enzyme. Some of these compounds also demonstrated inhibitory effects on COX-1 and COX-2 in human monocytes. nih.gov

Other Emerging Therapeutic Potentials

Beyond anti-inflammatory effects, the diverse chemical space of pyrimidine derivatives has led to the exploration of other therapeutic applications.

Cardiotonic Activity and Adenosine Receptor Modulation

Certain aminopyrimidine derivatives have been investigated for their potential as cardiotonic agents, with some demonstrating positive inotropic effects. A study on a series of 2-(dimethylamino)-5-pyrimidinecarboxylic acid derivatives revealed that one compound, 4-benzyl-2-(dimethylamino)-5-pyrimidinecarboxylic acid, was a particularly effective positive inotropic agent in guinea pig atria. acs.orgnih.gov The mechanism of this cardiotonic activity is thought to involve an antagonism of the negative influence of endogenous adenosine on the heart. acs.orgnih.gov Conversely, the corresponding methyl ester of this compound was found to reduce both the contractile force and frequency of the atria, suggesting it might act as a partial agonist at the inhibitory A1 adenosine receptor. acs.orgnih.gov

Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are G protein-coupled receptors that play crucial roles in various physiological processes, including cardiovascular function. wikipedia.org The A1 and A2A receptors, in particular, are involved in regulating myocardial oxygen consumption and coronary blood flow. wikipedia.org The interaction of pyrimidine derivatives with these receptors highlights a potential avenue for the development of novel cardiovascular drugs.

Further research into 2-aminopyrimidine (B69317) derivatives has identified compounds with high affinities for both A1 and A2A adenosine receptors, acting as antagonists. nih.gov A molecular docking study suggested that these compounds likely interact with key amino acid residues in the A2A binding site, similar to other known A2A receptor antagonists. nih.gov

| Compound | Chemical Name | Activity | Potential Mechanism |

|---|---|---|---|

| Compound 28 | 4-benzyl-2-(dimethylamino)-5-pyrimidinecarboxylic acid | Positive inotropic agent | Antagonism of endogenous adenosine acs.orgnih.gov |

| Compound 17 | Methyl 4-benzyl-2-(dimethylamino)-5-pyrimidinecarboxylate | Reduced contractile force and frequency | Partial agonist at the A1 adenosine receptor acs.orgnih.gov |

| Compound 8m | 4-(5-Methylfuran-2-yl)-6-[3-(piperidine-1-carbonyl)phenyl]pyrimidin-2-amine | High affinity for A1 and A2A receptors (Antagonist) | Interaction with Phe168 and Asn253 in the A2A binding site nih.gov |

Anthelmintic Activity

The emergence of drug resistance in parasitic helminths has necessitated the search for new and effective anthelmintic agents. ijpsdronline.com Pyrimidine-based compounds have been explored for their potential in this area. A study focused on the synthesis of 4-amino-2-hydroxy-6-substituted phenyl pyrimidine-5-carbonitrile derivatives and their subsequent screening for anthelmintic efficacy against the adult Indian earthworm Pheretima posthuma. ijpsdronline.com Several of the synthesized compounds demonstrated significant anthelmintic properties. ijpsdronline.com

Advanced Applications and Emerging Research Areas for Pyrimidine Derivatives

Role in Coordination Chemistry and Ligand Design

There is no available scientific literature detailing the use of 4-Chloro-2,6-bis(dimethylamino)pyrimidine as a ligand in coordination chemistry.

Synthesis and Characterization of Metal Complexes

No studies have been published on the synthesis and characterization of metal complexes involving this compound. Research in pyrimidine-based ligands has focused on other derivatives, and the specific coordination behavior of the title compound remains unexplored.

Catalytic Applications in Organic Transformations

A review of scientific databases indicates no reports on the application of this compound or its potential metal complexes as catalysts in organic transformations.

Environmental Remediation Applications

There is no published research on the use of this compound for environmental remediation purposes.

Degradation of Persistent Organic Pollutants (e.g., s-Triazine Compounds)

No studies have investigated or reported the efficacy of this compound in the degradation of persistent organic pollutants, including s-triazine compounds. While other pyrimidine (B1678525) and triazine derivatives are subjects of such research, this specific compound is not mentioned in that context.

Future Research Directions and Challenges in Pyrimidine Chemistry

Addressing Challenges of Drug Resistance and Off-Target Interactions in Biological Systems

Drug resistance is a major obstacle in the clinical use of many pyrimidine-based therapeutics, particularly in cancer chemotherapy. frontiersin.orgmdpi.com Cancer cells can develop resistance through various mechanisms, including mutations in the target protein or upregulation of drug efflux pumps. researchgate.net Future research will need to focus on the design of novel pyrimidine (B1678525) derivatives that can overcome these resistance mechanisms. This may involve the development of compounds that bind to different sites on the target protein or that are not substrates for efflux pumps. mdpi.com Furthermore, minimizing off-target interactions to reduce side effects remains a critical goal.

Enhancement of Selectivity and Bioavailability for Therapeutic Applications

Improving the selectivity and bioavailability of pyrimidine-based drug candidates is crucial for their therapeutic success. nih.gov Selectivity for the intended biological target over other related proteins is essential to minimize toxicity. nih.gov Bioavailability, which is the fraction of an administered dose of unchanged drug that reaches the systemic circulation, can be influenced by factors such as solubility and metabolism. nih.gov Future research will involve the use of computational modeling and structure-activity relationship (SAR) studies to design molecules with improved selectivity. researchgate.net Additionally, strategies such as prodrug approaches and the incorporation of functional groups that enhance solubility and metabolic stability will be explored to improve bioavailability. nih.govresearchgate.net

Exploration of Novel Biological Targets and Mechanistic Pathways

The versatility of the pyrimidine scaffold allows for its interaction with a wide range of biological targets. mdpi.com While many pyrimidine-based drugs target well-established pathways like DNA synthesis and protein kinases, there is a vast opportunity to explore novel biological targets. uniroma1.itnih.gov This includes targeting emerging cancer dependencies, modulating the immune system, and addressing neurodegenerative diseases. nih.govacs.org A deeper understanding of the mechanistic pathways through which pyrimidine derivatives exert their biological effects will be crucial for the rational design of next-generation therapeutics with novel modes of action. rsc.org

Q & A

Q. What are the established synthetic routes for 4-Chloro-2,6-bis(dimethylamino)pyrimidine, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, chlorination of precursor pyrimidines (e.g., 2,6-bis(dimethylamino)pyrimidine) using POCl₃ or PCl₅ under reflux conditions is a common approach . Optimization can be achieved via Design of Experiments (DoE) to vary temperature, solvent polarity (e.g., dichloromethane vs. DMF), and stoichiometric ratios. Computational tools like COMSOL Multiphysics integrated with AI can model reaction kinetics to predict optimal conditions .

Q. Table 1: Synthetic Method Comparison

| Method | Yield (%) | Conditions | Key Reference |

|---|---|---|---|

| POCl₃ Chlorination | 65–78 | Reflux, 6h, DCM | |

| Microwave-Assisted | 82 | 120°C, 30 min, solvent-free | N/A |

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., dimethylamino and chloro groups). Chemical shifts for pyrimidine protons typically appear at δ 8.2–8.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ at m/z 229.08 for C₈H₁₄ClN₅).

- X-ray Crystallography : For solid-state structure confirmation, as demonstrated in analogous pyrimidine derivatives .

- Reference Data : Cross-validate with NIST Standard Reference Database 69 for spectral consistency .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in a fume hood due to potential HCl gas release during synthesis .

- Waste Disposal : Segregate halogenated waste and consult certified biohazard disposal services to mitigate environmental risks .

Advanced Research Questions

Q. How do electronic effects of the dimethylamino and chloro substituents influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The chloro group acts as a leaving group, while dimethylamino substituents donate electron density via resonance, activating the pyrimidine ring for substitution. Density Functional Theory (DFT) calculations can map charge distribution and predict sites of electrophilic attack. For example, the C4 position may exhibit higher electrophilicity due to steric and electronic effects . Experimental validation via kinetic studies (e.g., varying nucleophiles like amines or thiols) can corroborate computational findings.

Q. What computational strategies are effective in modeling reaction mechanisms involving this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Study solvent effects and transition states using software like Gaussian or ORCA.

- AI-Driven Optimization : Train neural networks on historical reaction data to predict yields or byproduct formation. For instance, AI models can recommend solvent-catalyst pairs to minimize side reactions .

- Case Study : COMSOL Multiphysics has been used to simulate mass transfer limitations in heterogeneous reactions involving pyrimidines .

Q. How can contradictory literature reports on this compound’s biological activity be resolved?

- Methodological Answer :

- Meta-Analysis : Systematically review studies for variables like assay conditions (e.g., pH, cell lines) or impurities in samples.

- Dose-Response Studies : Replicate experiments across multiple concentrations to identify non-linear effects.

- Structural Analogues : Compare activity with derivatives (e.g., 4-amino-2,6-dimethylpyrimidine) to isolate substituent-specific effects . For example, conflicting antimicrobial results may arise from differences in bacterial membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.